molecular formula C13H12Cl3N B1356797 [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride CAS No. 618910-51-3

[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride

Cat. No.: B1356797
CAS No.: 618910-51-3
M. Wt: 288.6 g/mol
InChI Key: JDOPYPNOJWRQJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere . This reaction reduces the nitrile group to an amine, forming the desired compound. Industrial production methods may involve similar reduction reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving protein interactions and enzyme activity.

    Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar compounds to [4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride include:

Compared to these similar compounds, this compound is unique due to its specific structure, which includes both a dichlorophenyl and a phenyl group attached to the amine. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10;/h1-7H,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOPYPNOJWRQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592109
Record name 1-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618910-51-3
Record name 1-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)benzylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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